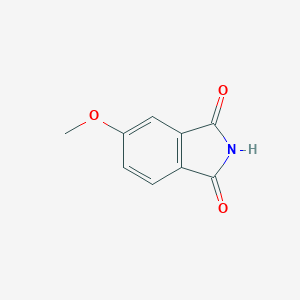

5-Methoxyisoindoline-1,3-dione

Overview

Description

5-Methoxyisoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives.

Mechanism of Action

Target of Action

5-Methoxyisoindoline-1,3-dione primarily targets the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, sleep, and cognition. In particular, the D2 receptor is implicated in several neurological disorders, including Parkinson’s disease and schizophrenia .

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction modulates the receptor’s activity, potentially altering the signaling pathways it is involved in .

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it likely influences dopaminergic signaling pathways . These pathways play a key role in the regulation of movement, mood, and reward.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds that includes this compound, have favorable pharmacokinetic parameters

Result of Action

One study found that an isoindoline derivative was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that this compound may have similar neuroprotective effects.

Biochemical Analysis

Biochemical Properties

5-Methoxyisoindoline-1,3-dione is known to interact with various enzymes, proteins, and other biomolecules . These interactions are influenced by the specific substituents attached to both the isoindoline core and the carbonyl groups . The compound has been tested in silico on the human dopamine receptor D2 to predict its affinities and some pharmacokinetic parameters .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been investigated. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have inhibitory effects on the viability of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been suggested that the compound has the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out under reflux conditions in a suitable solvent such as isopropanol and water, with catalysts like silica-supported niobium complexes to enhance the yield .

Industrial Production Methods: Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. This method includes heating the reactants to facilitate the reaction, followed by purification using preparative thin-layer chromatography on silica gel .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Reduction: Reduction reactions typically use reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.

Substitution: Substitution reactions can occur at the methoxy group or the isoindoline ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or alkylating agents in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-Methoxyisoindoline-1,3-dione has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Medicine: Explored for its anticancer properties, particularly against blood cancer cell lines.

Industry: Utilized in the production of dyes, colorants, and polymer additives.

Comparison with Similar Compounds

Isoindoline-1,3-dione: A parent compound with similar structural features but lacking the methoxy group.

N-Substituted isoindoline-1,3-diones: Variants with different substituents on the nitrogen atom, exhibiting diverse biological activities.

Uniqueness: 5-Methoxyisoindoline-1,3-dione is unique due to its methoxy group, which imparts distinct chemical reactivity and biological properties. This functional group enhances its potential as a ligand for dopamine receptors and its efficacy in inhibiting β-amyloid aggregation .

Biological Activity

5-Methoxyisoindoline-1,3-dione, also known as a derivative of isoindoline-1,3-dione (phthalimide), has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

This compound can be synthesized through various methods involving the reaction of phthalic anhydride with amines or other nucleophiles. The general synthetic route involves:

- Condensation Reaction : Phthalic anhydride reacts with methoxy-substituted amines under specific conditions to yield this compound.

- Purification : The product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound.

2.1 Analgesic and Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of isoindoline-1,3-dione exhibit significant analgesic and anti-inflammatory properties. For instance, a study indicated that certain isoindoline derivatives showed analgesic activity greater than that of standard drugs like metamizole sodium .

- Mechanism : The analgesic effect is believed to stem from the inhibition of pain pathways and modulation of inflammatory mediators.

2.2 Acetylcholinesterase Inhibition

This compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Research indicates that various isoindoline derivatives exhibit AChE inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM .

2.3 Neuroprotective Effects

In vitro studies using PC12 neuronal cells have shown that isoindoline derivatives can protect against oxidative stress-induced cell death, suggesting a neuroprotective role . This property is particularly relevant for developing treatments for neurodegenerative disorders.

3.1 In Vivo Studies

In vivo experiments conducted on laboratory mice demonstrated the analgesic efficacy of this compound compared to control groups receiving saline or standard analgesics. The studies measured the suppression of pain reactions through behavioral assessments and biochemical markers.

3.2 Toxicity Assessment

Toxicity evaluations indicated that derivatives of isoindoline-1,3-dione exhibited low acute toxicity profiles in animal models, making them promising candidates for therapeutic applications .

4. Conclusion

The biological activity of this compound highlights its potential as a versatile compound in medicinal chemistry. Its significant analgesic and neuroprotective properties position it as a valuable candidate for further research and development in treating pain and neurodegenerative diseases.

Properties

IUPAC Name |

5-methoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIANPEOCBJDOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522429 | |

| Record name | 5-Methoxy-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50727-04-3 | |

| Record name | 5-Methoxy-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.